molecular formula C17H14N8O2 B2506615 N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide CAS No. 2034590-11-7

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide

Cat. No.: B2506615
CAS No.: 2034590-11-7
M. Wt: 362.353
InChI Key: RXLSRDZESQVEQM-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 1,2,3-triazole linker, and a picolinamide moiety. The oxadiazole and triazole rings are known for their metabolic stability and hydrogen-bonding capabilities, which are critical in drug design for enhancing target binding and bioavailability. Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL.

Properties

IUPAC Name

N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O2/c26-16(13-5-1-2-7-19-13)20-8-9-25-11-14(22-24-25)17-21-15(23-27-17)12-4-3-6-18-10-12/h1-7,10-11H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSRDZESQVEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a complex compound that incorporates several biologically active moieties. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

The compound features a pyridin-3-yl group linked to a 1,2,4-oxadiazol unit and a 1H-1,2,3-triazole moiety. These structures are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridine and oxadiazole rings enhances the compound's ability to penetrate bacterial cell walls.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a related study demonstrated that certain 1,2,4-oxadiazole compounds inhibit specific kinases involved in cancer progression . The molecular structure allows for effective binding to target enzymes, disrupting their function and leading to reduced tumor cell viability.

The biological activity of this compound can be attributed to:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as MAPK (Mitogen Activated Protein Kinase), which are crucial in signaling pathways related to cell growth and survival .
  • Interaction with Receptors : The structural components allow for selective binding to receptors involved in metabolic processes. For instance, compounds containing the oxadiazole moiety have been identified as GPBAR1 agonists .

Study 1: Antimicrobial Efficacy

A study evaluating various oxadiazole derivatives found that modifications in substituents significantly affected antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring enhanced activity against Klebsiella pneumoniae and Candida albicans . This suggests that similar modifications could optimize the efficacy of this compound).

Study 2: Anticancer Potential

Another research effort focused on a series of 1,2,4-oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted that compounds with a triazole linkage exhibited enhanced cytotoxic effects against breast cancer cell lines . This underscores the potential of this compound) in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/PathwayObserved Effect
AntimicrobialOxadiazole derivativesStaphylococcus aureus, E. coliSignificant inhibition
Anticancer1H-Triazole linked oxadiazolesMAPK pathwayReduced cell viability
GPBAR1 AgonismOxadiazole-based compoundsGPBAR1 receptorEnhanced metabolic regulation

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole and oxadiazole moieties have been extensively studied for their antimicrobial properties. Research has shown that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. For instance, studies have indicated that certain triazole derivatives demonstrate greater efficacy than conventional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameTarget StrainMIC (µg/mL)
Compound ACandida albicans≤ 25
Compound BRhodotorula mucilaginosa≤ 25
Compound CGeotrichum≤ 50

Anticancer Properties

The compound has also shown promise in cancer research. Recent studies have synthesized various derivatives that were evaluated for their antiproliferative activity against multiple cancer cell lines. Notably, certain derivatives exhibited potent inhibitory effects on cell proliferation with GI50 values ranging from 22 nM to 31 nM. These compounds were investigated as potential multi-target inhibitors for key proteins involved in cancer progression, such as EGFR and CDK2 .

Table 2: Antiproliferative Activity of Selected Derivatives

Compound NameCancer Cell LineGI50 (nM)
Compound DA549 (Lung Cancer)22
Compound EMCF7 (Breast Cancer)31
Compound FHeLa (Cervical Cancer)28

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines and oxadiazol-5-amines reported in and . Key differences include:

  • Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole, whereas analogues like 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () feature a thiadiazole ring.
  • Linker Flexibility : The 1,2,3-triazole-ethyl linker in the target compound introduces conformational flexibility absent in rigid analogues like N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (), which may affect binding kinetics.

Physicochemical Properties

  • LogP : Estimated to be lower than thiadiazole analogues (e.g., Compound 11) due to the oxadiazole core and polar triazole linker.
  • Solubility : The picolinamide group and pyridine substituents may enhance aqueous solubility compared to cyclopropoxy or tetrahydropyran derivatives.

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